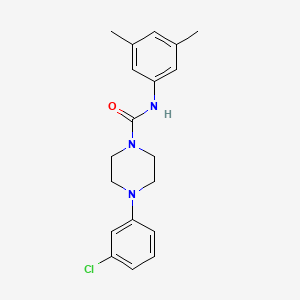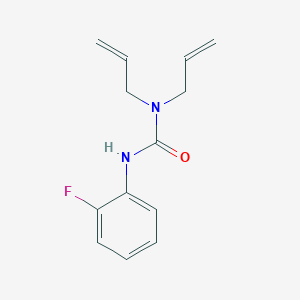
N,N-diallyl-N'-(2-fluorophenyl)urea
Vue d'ensemble
Description
N,N-diallyl-N'-(2-fluorophenyl)urea (DAFU) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the urea family, which is known for its diverse biological activities. DAFU has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of N,N-diallyl-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of different enzymes, such as topoisomerase II and tubulin, which are involved in cell division and proliferation. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been shown to have different biochemical and physiological effects, depending on the concentration and exposure time. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In normal cells, this compound has been shown to have low toxicity, indicating its potential selectivity towards cancer cells. In plants, this compound has been shown to inhibit photosynthesis and induce oxidative stress, leading to plant death.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diallyl-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and diverse biological activities. However, this compound also has some limitations, including its low solubility in water, which may limit its use in some experiments, and its potential toxicity towards normal cells at high concentrations.
Orientations Futures
There are several future directions for the research on N,N-diallyl-N'-(2-fluorophenyl)urea, including the development of new derivatives with improved potency and selectivity, the elucidation of its mechanism of action, and the investigation of its potential applications in different fields, such as nanotechnology and environmental science. Additionally, the development of new methods for the synthesis of this compound and its derivatives may facilitate their use in different experiments and applications.
Conclusion
In conclusion, this compound is a synthetic compound with diverse biological activities that has gained significant attention in the scientific community. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research on this compound and its derivatives may lead to the development of new drugs, herbicides, and materials with improved properties and applications.
Applications De Recherche Scientifique
N,N-diallyl-N'-(2-fluorophenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against different cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. In agriculture, this compound has been shown to have herbicidal activity against different weeds, making it a potential candidate for the development of new herbicides. In material science, this compound has been shown to have the ability to form stable complexes with different metal ions, making it a potential candidate for the development of new materials.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1,1-bis(prop-2-enyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-3-9-16(10-4-2)13(17)15-12-8-6-5-7-11(12)14/h3-8H,1-2,9-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFJVDCUHFFSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4422966.png)
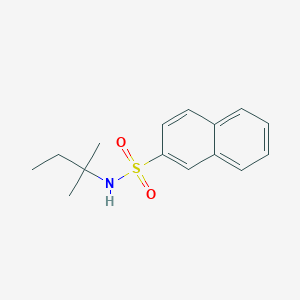
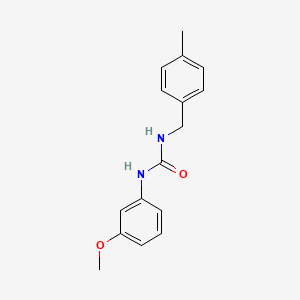
![N-[1-(4-methylphenyl)propyl]ethanesulfonamide](/img/structure/B4422986.png)
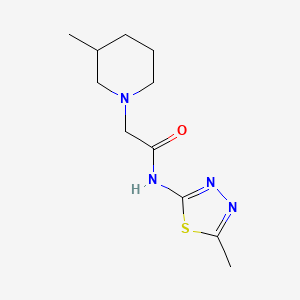
![N-(2-ethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422995.png)
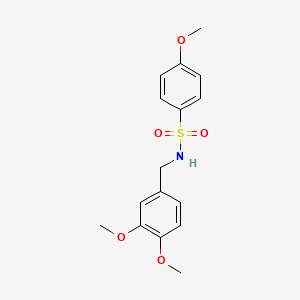
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423027.png)
![ethyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B4423034.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4423042.png)
![N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4423053.png)
![7-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423056.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4423069.png)
